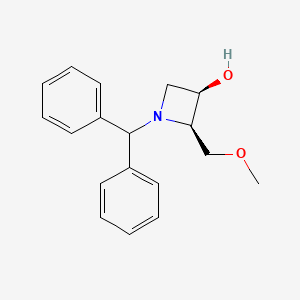
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a methoxymethyl group, and an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol typically involves multiple steps, starting with the construction of the azetidin-3-ol core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, while the methoxymethyl group can be added via a methylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions: cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a useful building block for creating new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is structurally similar to other azetidine derivatives, such as cis-1-Benzhydryl-2-(ethoxymethyl)azetidin-3-ol and cis-1-Benzhydryl-2-(propoxymethyl)azetidin-3-ol .
Uniqueness: What sets this compound apart from its analogs is its specific methoxymethyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2R,3R)-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-21-13-16-17(20)12-19(16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3/t16-,17-/m1/s1 |
InChI Key |
IYUKIOYYVFYYHW-IAGOWNOFSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
COCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















